(1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-indol-2-yl)boronic acid
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Overview
Description
“(1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-indol-2-yl)boronic acid” is a chemical compound with the empirical formula C13H16BNO4 . It is also known as N-Boc-indole-2-boronic acid . It is a solid substance with a molecular weight of 261.08 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(C)(C)OC(=O)n1c(cc2ccccc12)B(O)O
. This indicates that the compound contains a boronic acid group attached to an indole ring, which is further substituted with tert-butoxycarbonyl (Boc) and methoxycarbonyl groups . Chemical Reactions Analysis
This compound is used as a reactant in various chemical reactions. It is involved in Suzuki-Miyaura cross-coupling reactions, copper-catalyzed trifluoromethylation, palladium-catalyzed benzylation, and homocoupling reactions . It is also used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones .Physical and Chemical Properties Analysis
This compound is a solid with a melting point range of 84-94 °C . It should be stored at a temperature of -20°C .Scientific Research Applications
Synthesis and Organic Chemistry
Mono Suzuki-Miyaura Cross-Coupling : This chemical has been utilized in the mono Suzuki-Miyaura cross-coupling of N-Boc-2,5-dibromopyrrole, leading to derivatives used for the synthesis of non-symmetrical 2,5-disubstituted pyrroles. The tert-butoxycarbonyl (Boc) groups in these compounds can be easily removed to yield the deprotected products (Beaumard, Dauban, & Dodd, 2010).
Preparation of Indoles and Oxindoles : The compound plays a role in the synthesis of N-(tert-butoxycarbonyl)indoles and oxindoles (indol-2(3H)-ones) from dilithiated N-(tert-butoxycarbonyl)anilines, illustrating its versatility in organic synthesis processes (Clark et al., 1991).
Polymer Chemistry and Materials Science
Thermal Decomposition in Polymer Chemistry : The tert-butoxycarbonyl moiety is used in polymer materials chemistry for the protection of functional groups. Studies on the thermal decomposition of methacrylate polymers containing this moiety reveal its stability and the deprotection process under certain conditions (Jing, Suzuki, & Matsumoto, 2019).
N-tert-Butoxycarbonylation of Amines : This compound is involved in the N-tert-butoxycarbonylation of amines, showcasing its significance in the creation of N-Boc derivatives, which are critical in peptide synthesis and other organic chemistry applications (Heydari et al., 2007).
Photochemistry and Photochromism
- Synthesis of Spiropyran with BOC Protective Function : The compound has been used in the synthesis and characterization of indolinebenzopyran derivatives. It plays a role in understanding the photochromic properties of these compounds in different environments, such as polymethylmethacrylate (PMMA) host films (Yan-gang, 2008).
Biological and Medicinal Chemistry
- Inhibition of L-aromatic Amino Acid Decarboxylase : The compound has been used in the synthesis of inhibitors for L-aromatic amino acid decarboxylase, a critical enzyme in the metabolism of certain amino acids. This illustrates its potential applications in the development of therapeutic agents (Ahmad, Phillips, & Stammer, 1992).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids, such as this compound, are often used in suzuki-miyaura cross-coupling reactions , suggesting that its targets could be various organic compounds involved in these reactions.
Mode of Action
1-BOC-5-(methoxycarbonyl)indole-2-boronic acid likely interacts with its targets through a process known as Suzuki-Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or triflate using a palladium catalyst . The result is a new carbon-carbon bond, allowing for the synthesis of a wide range of organic compounds .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which 1-BOC-5-(methoxycarbonyl)indole-2-boronic acid participates, is a key step in many biochemical pathways. It allows for the formation of complex organic molecules from simpler precursors . The exact pathways affected would depend on the specific reactants and conditions of the reaction.
Result of Action
The primary result of the action of 1-BOC-5-(methoxycarbonyl)indole-2-boronic acid is the formation of new organic compounds through the Suzuki-Miyaura cross-coupling reaction . The specific molecular and cellular effects would depend on the nature of these resulting compounds.
Action Environment
The action of 1-BOC-5-(methoxycarbonyl)indole-2-boronic acid, like many chemical reactions, can be influenced by various environmental factors. These include temperature, pH, and the presence of a suitable catalyst (typically palladium in the case of Suzuki-Miyaura cross-coupling ). The compound’s action, efficacy, and stability may vary under different environmental conditions.
Properties
IUPAC Name |
[5-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO6/c1-15(2,3)23-14(19)17-11-6-5-9(13(18)22-4)7-10(11)8-12(17)16(20)21/h5-8,20-21H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUYUUYYBLMZPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C(=O)OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674638 |
Source
|
Record name | [1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-60-1 |
Source
|
Record name | 1-(1,1-Dimethylethyl) 5-methyl 2-borono-1H-indole-1,5-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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